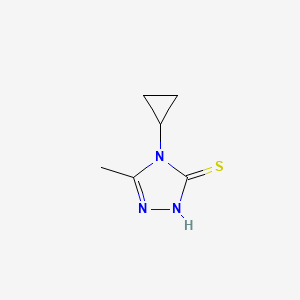
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C6H9N3S and a molecular weight of 155.22 g/mol . This compound is characterized by a triazole ring fused with a thiol group, making it a valuable entity in various chemical and biological applications .
Mechanism of Action
Target of Action
The primary targets of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that triazole derivatives can interact with their targets via the nitrogen atoms of the triazole ring and the sulfur atom of the thiol group .
Biochemical Pathways
It’s known that triazole derivatives can affect various biochemical processes, depending on their specific targets .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their solubility, stability, and the presence of functional groups that can interact with biological molecules .
Result of Action
It’s known that triazole derivatives can have various effects, depending on their specific targets and the nature of their interactions .
Preparation Methods
The synthesis of 4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methyl isothiocyanate, followed by cyclization with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfonic acids under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the thiol group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Major Products: The major products depend on the type of reaction, such as disulfides from oxidation or alkylated derivatives from substitution.
Scientific Research Applications
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol is widely used in scientific research due to its versatile properties:
Comparison with Similar Compounds
4-cyclopropyl-5-methyl-4H-1,2,4-triazole-3-thiol can be compared with other triazole and thiol-containing compounds:
Properties
IUPAC Name |
4-cyclopropyl-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-7-8-6(10)9(4)5-2-3-5/h5H,2-3H2,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJVFLHXDFPUMSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
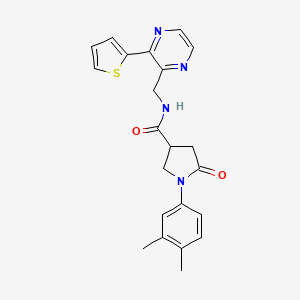
![2-(cyclopentylthio)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2781488.png)
![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)
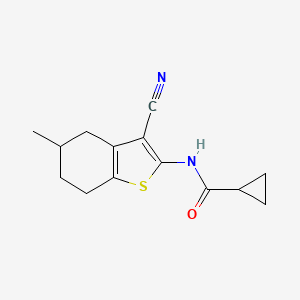
![5-bromo-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2781491.png)
![benzyl 2-({3-[2-(cyclohexylcarbamoyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)acetate](/img/structure/B2781493.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2781495.png)
![{3-Methyl-4-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid](/img/structure/B2781498.png)

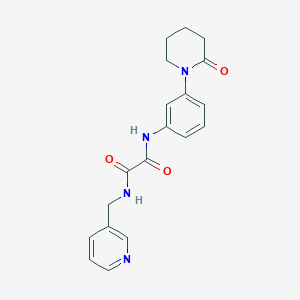
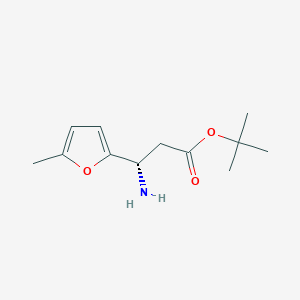
![4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2781507.png)


